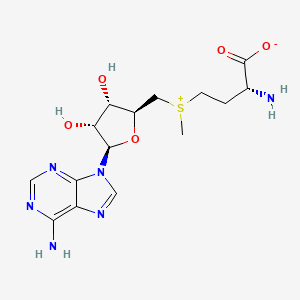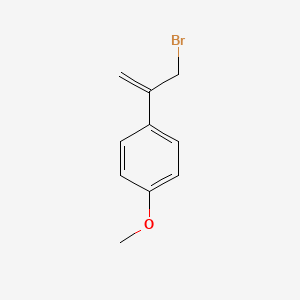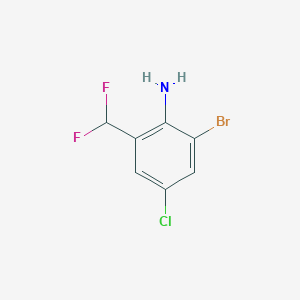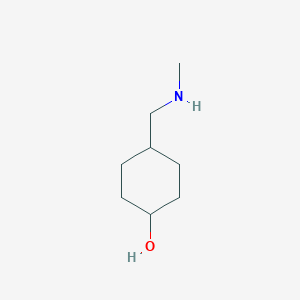
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol typically involves the selective fluorination of pyridine and pyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve regioselective fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Selectfluor: Used for selective fluorination.
Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.
Vinylstannane and Monothioacetic Acids: Used in the synthesis of fluorinated intermediates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(pyrimidin-5-yl)aniline: Another fluorinated pyridine derivative used in C-H functionalization reactions.
6-Fluoropyridine-3-boronic acid: Used in the synthesis of halohydroxypyridines.
Uniqueness
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol is unique due to its dual pyridine-pyrimidine structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6FN3O |
|---|---|
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
2-(6-fluoropyridin-3-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C9H6FN3O/c10-8-2-1-6(3-11-8)9-12-4-7(14)5-13-9/h1-5,14H |
InChI-Schlüssel |
WUQRMPZSLSEUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NC=C(C=N2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)
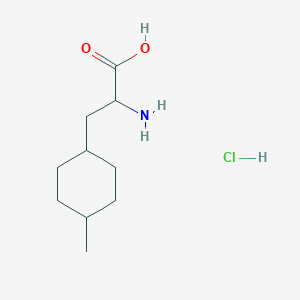


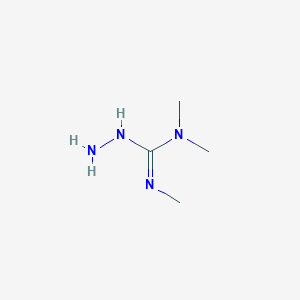
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
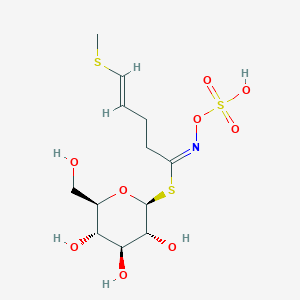
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
